

Independent validation of published Seliforant research findings

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Compound of Interest

Compound Name: Seliforant

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Independent Validation of Seliforant: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the available research findings on **Seliforant** (SENS-111), a selective histamine H4 receptor antagonist, with its primary clinical comparator, Meclizine, a histamine H1 receptor antagonist. The information is compiled from published preclinical studies and clinical trial press releases to aid in the independent validation of **Seliforant**'s performance.

Executive Summary

Seliforant was investigated for the treatment of vertigo. A Phase 2a clinical trial (SENS-111-202) suggested a key differentiation from the standard-of-care, Meclizine, by demonstrating a lack of sedative effects. However, a subsequent Phase 2b trial in patients with acute unilateral vestibulopathy (AUV) did not meet its primary efficacy endpoint for reducing vertigo intensity. Preclinical studies in animal models showed a reduction in nystagmus, a key symptom of vestibular disorders. Due to the failure to meet the primary endpoint in the later-stage clinical trial, further development of **Seliforant** for this indication was discontinued.^[1]

Mechanism of Action

Seliforant is a selective antagonist of the histamine H4 receptor, which is expressed in the peripheral vestibular system.[2] Its proposed mechanism for alleviating vertigo symptoms involves the inhibition of vestibular neuron activity.[1]

In contrast, Meclizine is a first-generation antihistamine that acts as an antagonist of the histamine H1 receptor and also possesses central anticholinergic properties. Its therapeutic effect in vertigo is attributed to its sedative properties and its ability to suppress the vestibular system.

Preclinical Research Findings

A key preclinical study investigated the effect of **Seliforant** on spontaneous nystagmus in a rat model of acute unilateral vestibular loss.

Table 1: Preclinical Efficacy of Seliforant on Nystagmus in a Rat Model[2]

Treatment Group	Dosage	Primary Outcome	Result
Seliforant	10 mg/kg	Reduction in spontaneous nystagmus	21-22% reduction at 1-hour post-administration
Seliforant	20 mg/kg	Reduction in spontaneous nystagmus	Loss of efficacy observed
Meclizine	Not specified	Reduction in spontaneous nystagmus	Minimal effect
Methylprednisolone	Not specified	Reduction in spontaneous nystagmus	Minimal effect

Experimental Protocol: Rat Model of Acute Unilateral Vestibular Loss[2]

- Animal Model: Female Long-Evans rats.

- Induction of Vestibular Lesion: Unilateral transtympanic injection of kainic acid to induce a vestibular lesion.
- Intervention: Administration of **Seliforant** (10 or 20 mg/kg), Meclizine, Methylprednisolone, or placebo vehicle.
- Primary Endpoint Measurement: Spontaneous nystagmus was evaluated using video-nystagmography.
- Data Analysis: The frequency of nystagmus was quantified and compared between treatment groups.

Clinical Research Findings

Two key Phase 2 clinical trials evaluated the safety and efficacy of **Seliforant**.

SENS-111-202: Phase 2a Crossover Study

This randomized, double-blind, placebo-controlled, and Meclizine-calibrated crossover trial was designed to assess the safety and pharmacodynamic effects of **Seliforant** on experimentally evoked vestibular imbalance in healthy volunteers. The primary focus was on tolerability and the central nervous system (CNS) side effects.

Key Findings:

- **Seliforant** met its primary tolerability endpoint.
- Unlike Meclizine, **Seliforant** did not cause sedation, impairment of memory, or cognitive performance.

Specific quantitative data from the psychometric and vigilance tests have not been publicly released.

NCT03110458: Phase 2b Proof-of-Concept Study in Acute Unilateral Vestibulopathy (AUV)

This multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of two dose regimens of **Seliforant** in patients with AUV.

Key Findings:

- The trial did not meet its primary efficacy endpoint, which was the reduction of vertigo intensity as measured by the Vertigo Intensity Visual Analogue Scale (VI-VAS).
- **Seliforant** was found to be safe and well-tolerated.

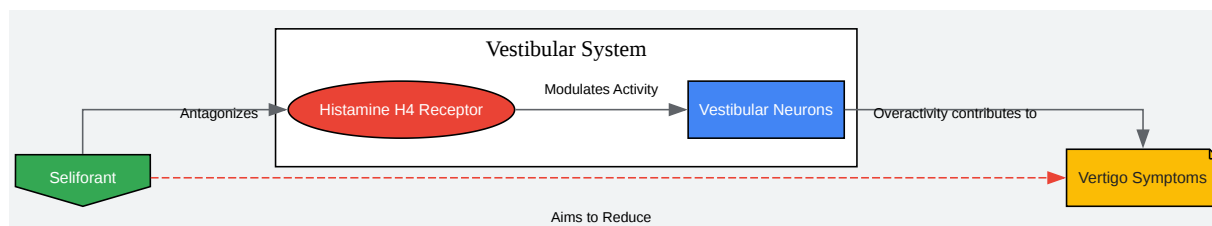
Specific quantitative data for the VI-VAS scores across the treatment and placebo groups have not been publicly released.

Table 2: Overview of Seliforant Clinical Trials

Trial Identifier	Phase	Study Design	Population	Primary Endpoint(s)	Key Outcome(s)
SENS-111-202	2a	Randomized, double-blind, placebo- and Meclizine-controlled crossover	Healthy Volunteers	Tolerability, vigilance, and cognitive performance	Met tolerability endpoint; No significant CNS side effects (sedation, cognitive impairment) compared to Meclizine.
NCT03110458	2b	Randomized, double-blind, placebo-controlled	Patients with Acute Unilateral Vestibulopathy	Vertigo intensity (VI-VAS)	Did not meet primary efficacy endpoint. Safe and well-tolerated.

Signaling Pathways and Experimental Workflows

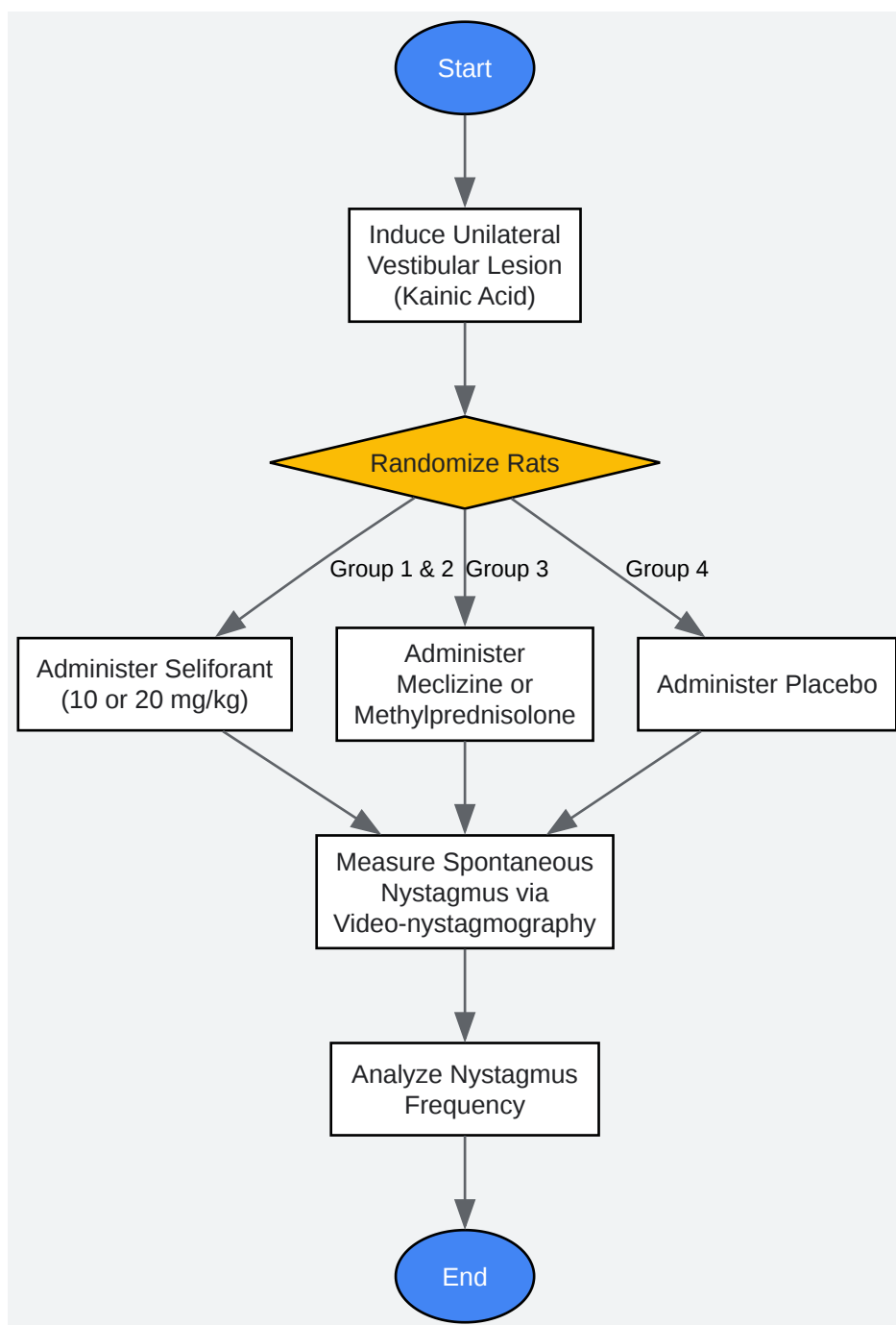
Proposed Mechanism of Action of Seliforant in the Vestibular System



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Caption: Proposed mechanism of **Seliforant** in reducing vertigo symptoms.

Workflow of the Preclinical Nystagmus Study



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Caption: Experimental workflow for the preclinical evaluation of **Seliforant**.

Conclusion

The available evidence suggests that while **Seliforant** has a favorable safety profile and a potential advantage over Meclizine in terms of CNS side effects, it failed to demonstrate

efficacy in reducing vertigo intensity in a Phase 2b clinical trial for AUV. The preclinical data showing a reduction in nystagmus did not translate into clinical efficacy for the chosen indication and patient population. This guide summarizes the publicly available data to support independent assessment and future research in the field of vestibular disorders.

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